molecular formula C18H17NO4 B13127455 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 136182-35-9

2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B13127455
CAS No.: 136182-35-9
M. Wt: 311.3 g/mol
InChI Key: MORYVYBWTVLWSN-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a central anthracene-9,10-dione core substituted at the 2-position with a bis(2-hydroxyethyl)amino group. This compound belongs to a class of molecules extensively studied for their biological activities, particularly in oncology. The hydroxyethyl substituents enhance solubility and modulate interactions with biological targets, such as DNA, while minimizing cardiotoxicity compared to anthracycline analogs like doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. This reaction yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione, which is then oxidized to form the final product . The reaction conditions often include the use of ethanethiol or thiophenol to achieve the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of anthracene-9,10-diones are highly dependent on substituent types and positions. Key structural analogs include:

Compound Name Substituents Key Features
Mitoxantrone (MX) 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino] Clinically approved anticancer agent; lacks amino sugar, reducing cardiotoxicity.
NSC 287513 (HAQ) 1,4-Bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-diacetate Blocks G2-M phase; high plasma clearance (23.5 mL/kg/min) and hepatobiliary excretion.
CL 232315 (NSC 301739D) 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-dihydrochloride Active against P388 leukemia (173–200% ILS*); effective via i.v., i.p., and s.c. routes.
AQ-1,8-3E-OH 1,8-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy) High solubility (2.24 M) but poor chemical stability; lacks LCST behavior.
5h () 2-[(Bis(2-chloroethyl)amino)(phenyl)methyl]-1,4-dihydroxy Chloroethyl groups confer alkylating activity; lower yield (36%) and solubility.

*ILS: Increase in Life Span

Key Observations :

  • Hydroxyethyl substituents (e.g., in MX, HAQ) improve solubility and reduce cardiotoxicity compared to chloroethyl or methoxy groups .
  • Substitution at the 1,4- or 5,8-positions enhances DNA intercalation and topoisomerase II inhibition .

Physicochemical Properties

Property Target Compound Mitoxantrone AQ-1,8-3E-OH 5h ()
Solubility High (predicted) Moderate 2.24 M (H2O) Low (chloroethyl groups)
Stability Stable in polar solvents Clinically stable Poor Moderate (melts at 86°C)
λmax (UV-Vis) ~500–600 nm (estimated) 610 nm 502 nm N/A

Notes:

  • Hydroxyethyl groups enhance water solubility, while chloroethyl or aryl substituents reduce it .
  • AQ-1,8-3E-OH’s high solubility is offset by instability, limiting its utility in redox flow batteries .

Key Findings :

  • Hydroxyethylamino derivatives (MX, HAQ) exhibit phase-specific cell cycle arrest (G2-M), while chloroethyl analogs may act as alkylating agents .
  • CL 232315 shows superior in vivo efficacy (>300% ILS in B16 melanoma) compared to MX .

Pharmacokinetics

Parameter HAQ (NSC 287513) Mitoxantrone Target Compound (Predicted)
Plasma t1/2 115.2 min (terminal) 5–18 hours Moderate (similar to HAQ)
Excretion 24% renal; 39.5% biliary Primarily hepatic Likely hepatic
Volume of Distribution 693.7 mL/kg 1000–1500 L/m² Moderate

Implications :

  • Hydroxyethyl groups may improve tissue penetration compared to bulkier substituents .

Biological Activity

2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione, also known as 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione, is a synthetic derivative of anthraquinone. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological mechanisms, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of anthraquinone derivatives with amino alcohols. A common method includes the reaction of 1,8-diaminoanthraquinone with ethylene glycol under controlled conditions. This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yields and purity .

DNA Interaction

The primary mechanism by which this compound exerts its biological effects is through interaction with DNA. The compound can intercalate between DNA bases, disrupting normal DNA function and leading to potential cytotoxic effects. This intercalation can inhibit essential enzymes such as DNA topoisomerase II, which is crucial for DNA replication and repair processes .

Anticancer Activity

Research indicates that derivatives of anthraquinone exhibit significant anticancer properties. Studies have shown that this compound has the potential to act as an anticancer agent by inducing apoptosis in cancer cells through its DNA-binding capabilities. In vitro studies have demonstrated that compounds with longer side chains exhibit enhanced cytotoxicity due to improved DNA binding .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of anthraquinone derivatives. For instance, various synthesized nitrogen-containing anthraquinones have shown activity against both gram-positive and gram-negative bacteria. The presence of specific functional groups in these compounds is believed to enhance their antimicrobial efficacy by disrupting microbial cell membranes or inhibiting key metabolic pathways .

In Vitro Studies

  • Cytotoxicity Assays : A series of in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined using MTT assays, showing a concentration-dependent response.
  • DNA Binding Studies : Thermal denaturation studies indicated that this compound binds to DNA more effectively than some established chemotherapeutics. The binding affinity was quantified using association constants derived from spectroscopic data .
  • Antimicrobial Testing : In antimicrobial susceptibility tests against Staphylococcus aureus and Pseudomonas aeruginosa, the compound exhibited notable inhibitory zones ranging from 8.41 mm to 11.5 mm for gram-positive bacteria and 5.87 mm to 8.18 mm for gram-negative bacteria .

Comparative Analysis

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
MitoxantroneStructureVery HighLow
DoxorubicinStructureVery HighLow

Properties

CAS No.

136182-35-9

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C18H17NO4/c20-9-7-19(8-10-21)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2

InChI Key

MORYVYBWTVLWSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(CCO)CCO

Origin of Product

United States

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